4-Thioanisolemagnesium bromide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of magnesium bromide reagents. For instance, a tandem reaction of thioesters with vinylmagnesium bromide is reported, where the initial acyl substitution provides an α,β-unsaturated ketone, which further reacts with the liberated thiolate . This suggests that magnesium bromide reagents can be used in the synthesis of sulfur-containing organic compounds, potentially including 4-thioanisolemagnesium bromide.
Molecular Structure Analysis
While the molecular structure of 4-thioanisolemagnesium bromide is not discussed, the papers provide insights into the structures of similar compounds. For example, the complex [Mo(acac)(H2O)(η7-C7H7)]BF4 reacts with anionic nucleophiles to form neutral paramagnetic compounds . This indicates that the molecular structure of metal complexes with organic ligands can be significantly altered by the introduction of different anions, which could be relevant for understanding the structure of 4-thioanisolemagnesium bromide.
Chemical Reactions Analysis
The chemical reactivity of magnesium bromide reagents with thioesters is highlighted in the synthesis of β-sulfanyl ketones . This demonstrates the potential for magnesium bromide to participate in complex chemical reactions involving sulfur atoms, which could be extrapolated to the reactivity of 4-thioanisolemagnesium bromide.
Physical and Chemical Properties Analysis
The papers do not directly address the physical and chemical properties of 4-thioanisolemagnesium bromide. However, the novel vanadium thiobromide V4S9Br4 is characterized by its magnetic properties and heat capacity . This suggests that the physical properties of metal-sulfur-bromide compounds can be quite unique, with paramagnetic behavior and temperature-dependent state changes, which could be relevant when considering the properties of 4-thioanisolemagnesium bromide.
Scientific Research Applications
Cross-Coupling Reactions for Quinoline Synthesis 4-Bromoquinolines were converted to lithium tri(quinolyl)magnesates, which then underwent cross-coupling with heteroaryl bromides and chlorides to produce functionalized quinolines. This process demonstrates the utility of organomagnesium derivatives in synthesizing complex organic compounds (Dumouchel et al., 2003).
Controlling Morphology in Organic Photovoltaic Devices 4-Bromoanisole, a related compound, was used to control phase separation and purity in semiconducting polymer blends for organic photovoltaic devices. This highlights the role of such compounds in enhancing the performance of electronic devices by improving material morphology (Liu et al., 2012).
Generation of 4-Aryl-1,3-Butanediols 6-Iodo-4-oxa-3-sila-1-hexene derivatives were treated with arylmagnesium bromide to produce benzyl-substituted oxasilacyclopentanes, which were further processed into 4-aryl-1,3-diols. This showcases the role of organomagnesium reagents in generating intricate organic molecules (Someya et al., 2006).
Influence of Ligand Chelate Effect on Iron-Amine-Catalyzed Reactions The strength of the chelate effect of amine ligands in iron complexes was inversely proportional to the performance of pre-catalysts in cross-coupling reactions. This study helps in understanding the dynamics of catalytic reactions and the design of more efficient catalysts (Bedford et al., 2016).
Regioselectivity in Addition Reactions The addition of vinylmagnesium bromide to squarates was used to study the influence of magnesium(II) complexation on regioselectivity. This research provides insights into the factors affecting the regioselectivity of organomagnesium additions, crucial for designing specific synthetic pathways (Varea et al., 2008).
Safety And Hazards
properties
IUPAC Name |
magnesium;methylsulfanylbenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7S.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHHDNYCTKOKAZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMgS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thioanisolemagnesium bromide | |
CAS RN |
18620-04-7 | |
Record name | 4-Thioanisolemagnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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